molecular formula C24H30N4O3 B2726145 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide CAS No. 896355-07-0

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide

Número de catálogo B2726145
Número CAS: 896355-07-0
Peso molecular: 422.529
Clave InChI: CKUQWLJXIVOOIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydroquinazolin-4(1H)-one derivatives are a class of compounds that have been studied for their potential in medical applications . They are synthesized via a “one-pot” three-component reaction scheme by treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid .


Synthesis Analysis

The synthesis of dihydroquinazolin-4(1H)-one derivatives involves a “one-pot” three-component reaction scheme. This involves treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The chemical structures of these compounds are deduced by different spectroscopic techniques including EI-MS, HREI-MS, 1H-, and 13C-NMR .


Chemical Reactions Analysis

These compounds have been subjected to α-amylase and α-glucosidase inhibitory activities . A number of derivatives exhibited significant to moderate inhibition potential against these enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific derivative. For example, one derivative was reported as a white solid with a melting point of 168–172°C .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds with structures similar to 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. Some derivatives were found to possess good or moderate activities against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Patel and Shaikh (2011) focused on the synthesis of new quinazolinone derivatives, showing significant antimicrobial activities against standard strains, suggesting a promising direction for further research in antimicrobial drug development (Patel & Shaikh, 2011).

Anticancer Applications

The search for novel anticancer agents has led to the exploration of quinazolinone derivatives due to their potential efficacy. Research by Zhang et al. (2013) into 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives revealed significant inhibition of ERK1/2 phosphorylation and potent anticancer activities against various cancer cell lines. This indicates the potential of quinazolinone derivatives as therapeutic agents in cancer treatment (Zhang et al., 2013).

Anticonvulsant Applications

Derivatives of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide have also been studied for their anticonvulsant properties. For example, a study by Zhang et al. (2016) on novel 3,4-Dihydroisoquinolin derivatives demonstrated significant anticonvulsant activity in preclinical models, suggesting these compounds could serve as a basis for developing new anticonvulsant drugs (Zhang et al., 2016).

Direcciones Futuras

Future research in this area could focus on further exploring the potential medical applications of these compounds, as well as developing more efficient and environmentally-friendly synthesis methods .

Propiedades

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-2-27(19-11-4-3-5-12-19)17-10-16-25-22(29)15-8-9-18-28-23(30)20-13-6-7-14-21(20)26-24(28)31/h3-7,11-14H,2,8-10,15-18H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUQWLJXIVOOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.